molecular formula C15H13NO4 B5840596 Methyl 3-(phenylcarbamoyloxy)benzoate

Methyl 3-(phenylcarbamoyloxy)benzoate

Cat. No.: B5840596
M. Wt: 271.27 g/mol
InChI Key: CZVZRPGYRGRSCG-UHFFFAOYSA-N
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Description

Methyl 3-(phenylcarbamoyloxy)benzoate is a benzoate ester derivative featuring a phenylcarbamoyloxy substituent at the meta position of the benzene ring. Its synthesis typically involves the reaction of methyl 3-(bromomethyl)benzoate with heterocyclic amines or phenylcarbamoyl precursors under basic conditions (e.g., Na₂CO₃ or K₂CO₃ in acetonitrile) to form tertiary amines or urea linkages, followed by ester hydrolysis . This compound serves as a key intermediate in medicinal chemistry for developing bioactive molecules, particularly due to its ability to modulate pharmacokinetic properties through its ester and carbamate functionalities.

Properties

IUPAC Name

methyl 3-(phenylcarbamoyloxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-19-14(17)11-6-5-9-13(10-11)20-15(18)16-12-7-3-2-4-8-12/h2-10H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVZRPGYRGRSCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(phenylcarbamoyloxy)benzoate can be synthesized through the esterification of 3-hydroxybenzoic acid with methyl phenylcarbamate. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques, such as distillation and recrystallization, are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(phenylcarbamoyloxy)benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-hydroxybenzoic acid and methyl phenylcarbamate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophilic reagents such as nitric acid or bromine can be used for substitution reactions.

Major Products Formed

    Hydrolysis: 3-hydroxybenzoic acid and methyl phenylcarbamate.

    Reduction: The corresponding alcohol derivative.

    Substitution: Various substituted benzoate derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 3-(phenylcarbamoyloxy)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of methyl 3-(phenylcarbamoyloxy)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The phenylcarbamoyloxy group may interact with enzymes or receptors, modulating their activity and leading to various physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzoate Derivatives

The biological and chemical properties of methyl benzoate derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of Methyl 3-(phenylcarbamoyloxy)benzoate and its analogs:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent(s) Position Key Properties/Applications References
This compound Phenylcarbamoyloxy meta Intermediate for antimicrobial agents
Methyl 3-[(2-methylphenoxy)methyl]benzoate (2-Methylphenoxy)methyl meta Antifungal, antimicrobial activities
Methyl 3-((6-methoxybenzofuropyrazol)amino)benzoate Heterocyclic amino group meta Tumor cell growth inhibition (18% yield)
Methyl 3-iodo-4-ethoxybenzoate Iodo, ethoxy meta, para Specialty chemical (Biopharmacule catalog)
Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate Methylcarbamoylphenyl ortho Pharmacological intermediate
Methyl 3,4-dimethoxybenzoate Methoxy groups meta, para Solubility enhancer, synthetic precursor

Positional Isomerism and Activity

  • Meta vs. Para Substitution : this compound (meta) exhibits distinct reactivity compared to para-substituted analogs like methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate . Meta-substituted derivatives often show enhanced steric accessibility for further functionalization.
  • Ortho Substituents : Compounds like Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate demonstrate altered pharmacokinetics due to steric hindrance, reducing metabolic degradation but complicating synthesis.

Functional Group Impact

  • Carbamoyloxy vs. Carbamoyl : The phenylcarbamoyloxy group in the target compound provides greater hydrolytic stability compared to methylcarbamoyl derivatives (e.g., ), making it suitable for prolonged biological activity.
  • Halogenated Derivatives : Iodo-substituted analogs (e.g., Methyl 3-iodo-4-ethoxybenzoate ) exhibit enhanced electrophilicity, useful in cross-coupling reactions but with reduced biocompatibility.

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